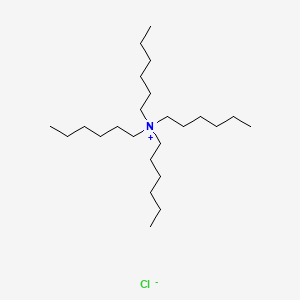

Tetrahexylammonium chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetrahexylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52N.ClH/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;/h5-24H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTSDWCGLRVBHJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20256-54-6 (Parent) | |

| Record name | 1-Hexanaminium, N,N,N-trihexyl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005922929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00884201 | |

| Record name | 1-Hexanaminium, N,N,N-trihexyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5922-92-9 | |

| Record name | Tetrahexylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5922-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexanaminium, N,N,N-trihexyl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005922929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexanaminium, N,N,N-trihexyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexanaminium, N,N,N-trihexyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahexylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical properties of Tetrahexylammonium chloride?

An In-depth Technical Guide to the Physical Properties of Tetrahexylammonium Chloride

Introduction

This compound (THAC) is a quaternary ammonium salt with the chemical formula C₂₄H₅₂NCl. It consists of a central nitrogen atom bonded to four hexyl chains, with a chloride counter-ion. As a cationic surfactant, THAC has applications as a phase transfer catalyst, in the preparation of ionic liquids, and in various organic synthesis and electrochemistry applications.[1] Its long alkyl chains give it significant hydrophobic character, influencing its physical properties and behavior in different solvent systems. This guide provides a comprehensive overview of the known physical properties of this compound, details the experimental protocols for their determination, and presents this data for researchers, scientists, and professionals in drug development.

Physicochemical Data

The core physical properties of this compound are summarized in the table below. This data is essential for understanding the compound's behavior in experimental and industrial settings.

| Physical Property | Value | Source(s) |

| IUPAC Name | Tetrahexylazanium chloride | [2] |

| CAS Number | 5922-92-9 | [1][3] |

| Molecular Formula | C₂₄H₅₂NCl (or C₂₄H₅₂N·Cl) | [1][3] |

| Molecular Weight | 390.13 g/mol | [1][2][3][4][5] |

| Appearance | White to off-white crystalline powder/solid.[1][3][6] | [1][3][6] |

| Melting Point | 111 - 113 °C | [3][5][6][7][8] |

| Boiling Point | 544.68 °C (Rough estimate) | [3][7] |

| Density | 0.8770 g/cm³ (Rough estimate) | [3][7] |

| Solubility | Soluble in organic solvents; limited solubility in water.[1] | [1] |

| Stability | Stable under standard ambient conditions. It is hygroscopic and incompatible with strong oxidizing agents.[3][6][8] | [3][6][8] |

Experimental Protocols

The determination of the physical properties of chemical compounds like this compound is guided by standardized methodologies to ensure accuracy and reproducibility. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for the testing of chemicals.[9][10][11][12][13]

Workflow for Physical Property Characterization

The general process for determining the physical properties of a chemical substance is outlined in the diagram below.

Caption: Workflow for characterizing a chemical's physical properties.

Melting Point Determination (OECD Guideline 102)

The melting point is a critical indicator of a substance's purity. For a crystalline solid like this compound, a sharp melting range is expected.

-

Apparatus: A capillary melting point apparatus (e.g., Mel-Temp or Thiele tube) or a Differential Scanning Calorimeter (DSC).

-

Principle: The sample is heated at a controlled rate, and the temperature range from the initial melting of the first droplet to the complete liquefaction of the solid is recorded.

-

Methodology (Capillary Method):

-

A small, dry amount of this compound powder is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (111 °C).

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first liquid appears (T_start) and the temperature at which the last solid particle disappears (T_end) are recorded. The melting range is reported as T_start - T_end.

-

-

Data Interpretation: A narrow melting range (e.g., 0.5-1.0 °C) is indicative of high purity. Impurities typically cause a depression and broadening of the melting range.

Solubility Determination (OECD Guideline 105 - Water Solubility)

This protocol, often referred to as the "flask method," is used to determine the saturation mass concentration of a substance in water. Given THAC's limited water solubility, this method is appropriate.

-

Apparatus: Erlenmeyer flasks, a constant temperature shaker or magnetic stirrer, a centrifuge, and an analytical method suitable for quantifying THAC (e.g., HPLC, ion chromatography).

-

Principle: A surplus of the test substance is equilibrated with the solvent (water) at a constant temperature. The concentration of the substance in the aqueous phase is then determined after separating the undissolved solid.

-

Methodology:

-

An excess amount of this compound is added to a known volume of deionized water in a flask.

-

The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium. A preliminary test is run to determine the time to equilibrium (e.g., agitating for 24, 48, and 72 hours and analyzing concentrations).

-

Once equilibrium is reached, the mixture is allowed to settle, and the phases are separated, typically by centrifugation at a controlled temperature to avoid temperature-induced precipitation.[14][15]

-

A sample of the clear, supernatant aqueous phase is carefully removed.

-

The concentration of this compound in the sample is determined using a validated analytical method.

-

The experiment is performed at least in duplicate.

-

-

Considerations for Ionic Liquids: The amphiphilic nature of some ionic liquids can make it difficult to distinguish between dissolved and dispersed (micellar) material.[15] Centrifugation is a critical step to ensure only the truly dissolved fraction is analyzed. For solubility in organic solvents, the same principle applies, but the analytical method must be adapted for the specific solvent.

Structure-Property Relationships

The physical properties of this compound are directly related to its molecular structure.

Caption: Relationship between THAC's structure and its properties.

-

Solubility: The four long hexyl chains create a nonpolar, hydrophobic character, which dominates the molecule's behavior. This explains its high solubility in organic solvents and limited solubility in polar water.[1] In aqueous solutions, the hydrophobic effect drives the aggregation of the hexyl chains, which can lead to micelle formation above a certain concentration.

-

Melting Point: The melting point of ionic salts is influenced by factors like ion size, symmetry, and the strength of the electrostatic interactions in the crystal lattice. The large, somewhat symmetrical tetrahexylammonium cation and the small chloride anion pack into a stable crystal lattice, requiring significant thermal energy (111-113 °C) to break apart, resulting in a relatively high melting point compared to some other ionic liquids with more asymmetric cations or larger, charge-diffuse anions.[16]

References

- 1. CAS 5922-92-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C24H52ClN | CID 80021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. scbt.com [scbt.com]

- 5. 96%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound | 5922-92-9 [chemicalbook.com]

- 9. oecd.org [oecd.org]

- 10. grokipedia.com [grokipedia.com]

- 11. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 12. search.library.brandeis.edu [search.library.brandeis.edu]

- 13. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

Tetrahexylammonium chloride synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Tetrahexylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the common methods for synthesizing and purifying this compound (THAC). It includes detailed experimental protocols, comparative data, and workflow visualizations to assist researchers in the preparation of this versatile quaternary ammonium salt.

Introduction

This compound, with the chemical formula [N(C₆H₁₃)₄]⁺Cl⁻, is a quaternary ammonium salt that finds extensive application in various fields of chemistry and materials science. Its utility as a phase-transfer catalyst, an electrolyte in electrochemical studies, and a component in the formulation of ionic liquids makes it a valuable compound for researchers.[1][2] The synthesis of high-purity THAC is crucial for these applications, necessitating well-defined and reproducible experimental procedures. This document outlines the primary synthetic routes and purification strategies for obtaining research-grade this compound.

Synthesis of this compound

The most prevalent and direct method for the synthesis of this compound is the Menshutkin reaction .[1][3] This nucleophilic substitution reaction involves the alkylation of a tertiary amine (trihexylamine) with an alkyl halide (1-chlorohexane).[1][4]

Alternative synthetic pathways include:

-

Anion Exchange: This method involves exchanging the anion of a different tetrahexylammonium salt (e.g., bromide or iodide) for a chloride ion.[1]

-

Neutralization: The reaction of tetrahexylammonium hydroxide with hydrochloric acid provides a straightforward route to the chloride salt.[1]

The Menshutkin Reaction: A Closer Look

The Menshutkin reaction is a classic Sₙ2 reaction where the lone pair of electrons on the nitrogen atom of trihexylamine attacks the electrophilic carbon of 1-chlorohexane, displacing the chloride ion.[4]

Reaction Scheme:

(CH₃(CH₂)₅)₃N + CH₃(CH₂)₅Cl → [N(CH₂(CH₂)₄CH₃)₄]⁺Cl⁻

To drive the reaction to completion and minimize the presence of unreacted trihexylamine in the final product, a slight excess of the alkylating agent (1-chlorohexane) is often employed.[1]

Data Presentation: Synthesis Parameters

| Parameter | Value/Condition | Reference/Rationale |

| Reactants | Trihexylamine, 1-Chlorohexane | The core components of the Menshutkin reaction for THAC synthesis.[1] |

| Reactant Molar Ratio | ~1:1.05 to 1:1.1 (Trihexylamine:1-Chlorohexane) | A slight excess of the alkylating agent is recommended to ensure complete conversion of the tertiary amine.[1] |

| Solvent | Acetonitrile, Ethanol, or other polar aprotic solvents | Polar solvents are known to accelerate the rate of Sₙ2 reactions like the Menshutkin reaction.[3] |

| Reaction Temperature | Reflux | Heating the reaction mixture to the boiling point of the solvent typically increases the reaction rate. The specific temperature depends on the solvent used. |

| Reaction Time | 24 - 72 hours | The reaction time can vary depending on the reactivity of the substrates and the reaction temperature. Monitoring by TLC or GC is recommended. |

| Purity (Commercial) | ≥96% | Commercially available this compound often has a purity of 96% or higher.[5][6] |

Experimental Protocol: Synthesis of this compound via the Menshutkin Reaction

This protocol is a representative procedure based on the principles of the Menshutkin reaction.

Materials:

-

Trihexylamine

-

1-Chlorohexane

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add trihexylamine (1 equivalent).

-

Dissolve the trihexylamine in anhydrous acetonitrile.

-

Add 1-chlorohexane (1.05 - 1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (trihexylamine) is consumed. This may take 24-72 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product, a viscous oil or a waxy solid, can be solidified by washing with anhydrous diethyl ether.

-

Isolate the solid product by vacuum filtration and wash it with several portions of cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain crude this compound.

Purification of this compound

The primary method for purifying crude this compound is recrystallization . This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.[7][8] By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the desired compound will crystallize out, leaving the impurities dissolved in the solvent.

Data Presentation: Purification Parameters

| Parameter | Value/Condition | Reference/Rationale |

| Purification Method | Recrystallization | A standard and effective method for purifying solid organic compounds.[9] |

| Recrystallization Solvent | Ethanol | Ethanol is a commonly cited solvent for the recrystallization of this compound.[10] |

| Alternative Solvents | Ethanol-acetone mixture | This solvent system has been used for the recrystallization of other tetraalkylammonium halides.[11] |

| Washing Solvent | Hexane | Washing the crude product with hexane can help remove nonpolar impurities.[12] |

Experimental Protocol: Purification of this compound by Recrystallization

Materials:

-

Crude this compound

-

Ethanol (reagent grade)

-

Erhlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of ethanol to the flask.

-

Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more ethanol in small portions if necessary to achieve complete dissolution. Avoid adding excessive solvent.

-

Once dissolved, remove the flask from the hot plate and allow it to cool slowly to room temperature. Covering the flask will slow the cooling process and promote the formation of larger crystals.

-

After the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

-

Dry the purified this compound crystals in a vacuum oven.

Workflow Visualizations

The following diagrams illustrate the key processes involved in the synthesis and purification of this compound.

Caption: Overall workflow for the synthesis and purification of THAC.

Caption: Signaling pathway of the Menshutkin reaction for THAC synthesis.

References

- 1. This compound | 5922-92-9 | Benchchem [benchchem.com]

- 2. d-nb.info [d-nb.info]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. US5723704A - Process for the preparation of alkyl chlorides - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. CAS 5922-92-9: this compound | CymitQuimica [cymitquimica.com]

- 7. rsc.org [rsc.org]

- 8. Tetraalkylammonium halides as chemical standards for positive electrospray ionization with ion mobility spectrometry/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. redalyc.org [redalyc.org]

- 11. researchjournal.co.in [researchjournal.co.in]

- 12. jmcs.org.mx [jmcs.org.mx]

An In-depth Technical Guide to the Solubility of Tetrahexylammonium Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Tetrahexylammonium chloride (THAC) in organic solvents. This compound is a quaternary ammonium salt notable for its applications as a phase transfer catalyst, electrolyte, and surfactant in various chemical and pharmaceutical processes.[1] Its efficacy in these roles is critically dependent on its interaction with and solubility in different organic media.

Qualitative Solubility Profile

This compound is a quaternary ammonium salt, a class of compounds that are ionic in nature.[2] Its solubility is governed by the principle of "like dissolves like." The molecule consists of a positively charged nitrogen center surrounded by four long hexyl chains, and a chloride anion. The long, nonpolar alkyl chains contribute significant hydrophobic character, influencing its solubility behavior.[1]

Generally, THAC is described as soluble in organic solvents, with limited solubility in water due to its hydrophobic hexyl groups.[1] The solubility of quaternary ammonium salts tends to decrease as the length of the alkyl chains increases in a given solvent.[3]

The expected solubility trends for this compound and related, smaller quaternary ammonium salts in different classes of organic solvents are summarized below.

Table 1: Qualitative Solubility of Tetrahexylammonium Salts in Various Organic Solvents

| Solvent Class | Example Solvents | This compound (C24) | Tetramethylammonium chloride (C4) | General Trend for Quaternary Ammonium Salts |

|---|---|---|---|---|

| Polar Protic | Methanol, Ethanol | Soluble | Very Soluble[4] | High solubility due to ion-dipole interactions and hydrogen bonding with the anion.[5] |

| Polar Aprotic | DMSO, DMF | Expected to be Soluble | - | High solubility due to strong dipole moments that can solvate ions effectively.[3] |

| Intermediate Polarity | Chloroform, Acetone | Soluble | Insoluble in Chloroform[4] | Moderate to low solubility. The larger alkyl groups on THAC enhance solubility in less polar solvents compared to smaller analogs. |

| Nonpolar | Benzene, Ether, Hexane | Sparingly Soluble | Insoluble[4] | Generally insoluble or sparingly soluble as nonpolar solvents cannot effectively solvate the ionic components.[6] |

Note: This table is based on general chemical principles and available qualitative data. Experimental verification is required for precise quantitative values.

Experimental Protocol for Quantitative Solubility Determination

To address the gap in quantitative data, a reliable method for determining the solubility of this compound is essential. The gravimetric method, based on the "excess solid" or shake-flask technique, is a fundamental and accurate approach for measuring the solubility of a solid in a liquid.[7][8]

A saturated solution is prepared by adding an excess amount of the solute (this compound) to a known mass of a solvent. The mixture is agitated at a constant temperature until equilibrium is reached. After separating the undissolved solid, a known mass of the saturated solution is taken, the solvent is evaporated, and the mass of the remaining solute is measured.[8][9]

-

Chemicals:

-

This compound (high purity)

-

Organic solvents of interest (analytical grade)

-

-

Equipment:

-

Analytical balance (±0.0001 g)

-

Temperature-controlled orbital shaker or incubator

-

Centrifuge with appropriate vials

-

Syringe filters (e.g., 0.22 µm PTFE) and syringes

-

Glass vials with screw caps

-

Volumetric pipettes and flasks

-

Drying oven or vacuum oven

-

Glass evaporating dishes or beakers

-

The logical flow of the gravimetric solubility determination process is outlined in the diagram below.

-

Preparation: Add an excess amount of this compound to a glass vial containing a precisely weighed amount of the organic solvent (e.g., 5-10 g). The excess solid should be clearly visible.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for 24 to 48 hours. The system reaches equilibrium when the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, remove the vial and place it in a centrifuge. Spin at a moderate speed until all undissolved solid material has formed a compact pellet at the bottom of the vial. This ensures the supernatant is free of suspended particles.

-

Sample Collection:

-

Pre-weigh a clean, dry evaporating dish on an analytical balance. Record this mass.

-

Carefully withdraw a known amount (e.g., 1-2 mL) of the clear supernatant (the saturated solution) using a pipette or syringe. To avoid any disturbance of the solid pellet, it is advisable to filter the supernatant through a syringe filter compatible with the solvent.

-

Dispense the saturated solution into the pre-weighed evaporating dish and immediately weigh it again to determine the exact mass of the solution collected.

-

-

Drying: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven is preferred for high-boiling point solvents. Continue drying until a constant mass is achieved, which indicates all the solvent has been removed.[8]

-

Final Weighing: After cooling the dish to room temperature in a desiccator, weigh it on the analytical balance to determine the final mass of the dish plus the dried solute.

The solubility can be expressed as grams of solute per 100 grams of solvent.

-

Let m₁ = Mass of the empty evaporating dish (g)

-

Let m₂ = Mass of the dish + saturated solution (g)

-

Let m₃ = Mass of the dish + dried solute (g)

-

Mass of Solute (this compound):

-

m_solute = m₃ - m₁

-

-

Mass of Solvent:

-

m_solvent = m₂ - m₃

-

-

Solubility ( g/100 g solvent):

-

Solubility = (m_solute / m_solvent) × 100

-

For certain applications, other methods can be employed to determine the concentration of the saturated solution:

-

Titration: The concentration of quaternary ammonium compounds can be determined via potentiometric titration using an ionic surfactant electrode or by argentometric titration of the chloride anion.[10][11][12]

-

Spectroscopy: If the solute has a suitable chromophore, UV-Vis spectroscopy can be used to determine its concentration in the saturated solution after appropriate dilution.[13]

Conclusion

This compound exhibits solubility in a range of organic solvents, a characteristic driven by its unique structure featuring both ionic and significant hydrophobic components. While precise quantitative data remains sparse in the literature, this guide provides a qualitative framework for its expected behavior. For applications in research and drug development requiring exact solubility values, the detailed gravimetric protocol and workflow presented here offer a robust and reliable method for their experimental determination. Understanding and quantifying the solubility of this compound is a critical step in optimizing its function in catalysis, synthesis, and formulation development.

References

- 1. CAS 5922-92-9: this compound | CymitQuimica [cymitquimica.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tetramethylammonium chloride - Wikipedia [en.wikipedia.org]

- 5. fiveable.me [fiveable.me]

- 6. researchgate.net [researchgate.net]

- 7. lifechemicals.com [lifechemicals.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

- 10. Determination of quaternary ammonium compounds by potentiometric titration with an ionic surfactant electrode: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ntl.pl [ntl.pl]

- 12. pages.hannainst.com [pages.hannainst.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tetrahexylammonium Chloride (CAS 5922-92-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of Tetrahexylammonium chloride (CAS 5922-92-9). This quaternary ammonium salt is a versatile compound, primarily utilized as a phase transfer catalyst in organic synthesis. This document consolidates key data into structured tables, outlines detailed experimental methodologies, and presents visual diagrams of synthetic and analytical workflows to support its application in research and development.

Chemical Structure and Identification

This compound is a quaternary ammonium salt consisting of a central nitrogen atom covalently bonded to four hexyl chains, with a chloride anion providing charge neutrality.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 5922-92-9 |

| Molecular Formula | C₂₄H₅₂ClN |

| Molecular Weight | 390.13 g/mol [1][2][3] |

| IUPAC Name | This compound |

| Synonyms | Tetra-n-hexylammonium chloride, N,N,N-trihexyl-1-hexanaminium chloride[2] |

| InChI | InChI=1S/C24H52N.ClH/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;/h5-24H2,1-4H3;1H/q+1;/p-1[2][4] |

| InChIKey | ODTSDWCGLRVBHJ-UHFFFAOYSA-M[2][4] |

| SMILES | CCCCCC--INVALID-LINK--(CCCCCC)CCCCCC.[Cl-][2] |

Physicochemical Properties

This compound is a white to off-white crystalline powder at room temperature.[5][6] Its long alkyl chains render it soluble in many organic solvents, while its ionic nature provides some solubility in polar solvents.

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [5][6] |

| Melting Point | 111-113 °C (lit.) | |

| Boiling Point | 544.68°C (rough estimate) | [5] |

| Density | 0.8770 g/cm³ (rough estimate) | [5] |

| Solubility | Soluble in organic solvents, limited solubility in water. Soluble in ethanol. | [2][7] |

| Stability | Stable under normal conditions. Hygroscopic. Incompatible with strong oxidizing agents. | [5] |

Synthesis of this compound

The most common method for the synthesis of this compound is the quaternization of trihexylamine with hexyl chloride. This is a nucleophilic substitution reaction (Sₙ2).

Experimental Protocol: Synthesis

Objective: To synthesize this compound from trihexylamine and hexyl chloride.

Materials:

-

Trihexylamine

-

Hexyl chloride

-

Acetonitrile (or other suitable polar aprotic solvent)

-

Ethanol (for recrystallization)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trihexylamine in a suitable solvent such as acetonitrile.

-

Addition of Alkylating Agent: Slowly add a stoichiometric equivalent of hexyl chloride to the stirred solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 12-24 hours) to ensure complete reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent using a rotary evaporator.

-

Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.[7]

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any remaining impurities. Dry the purified this compound in a vacuum oven.

Analytical Methods

The purity and identity of this compound can be confirmed using various analytical techniques, including spectroscopy and chromatography.

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | ~3.2-3.4 | m | 8H | N-CH₂ |

| ~1.6-1.8 | m | 8H | N-CH₂-CH₂ | |

| ~1.2-1.4 | m | 24H | -(CH₂)₃- | |

| ~0.9 | t | 12H | -CH₃ | |

| ¹³C NMR | ~58 | - | - | N-CH₂ |

| ~31 | - | - | -(CH₂)₄-CH₃ | |

| ~26 | - | - | N-CH₂-CH₂ | |

| ~22 | - | - | N-(CH₂)₂-CH₂ | |

| ~22 | - | - | N-(CH₂)₃-CH₂ | |

| ~14 | - | - | -CH₃ |

Note: Actual chemical shifts may vary. Spectra are available on databases such as SpectraBase.[4]

4.1.2. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the tetrahexylammonium cation. The fragmentation pattern typically involves the loss of hexyl chains.

Expected Fragmentation:

-

Parent Ion (Cation): [C₂₄H₅₂N]⁺, m/z = 354.42

-

Major Fragments: Loss of one or more hexyl groups (C₆H₁₃, mass = 85.17).

Chromatographic and Titrimetric Analysis

4.2.1. Experimental Protocol: Ion-Pair Chromatography (IPC)

Objective: To determine the purity of this compound using reversed-phase HPLC with an ion-pairing agent.

Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column

-

This compound sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Ion-pairing agent (e.g., sodium dodecyl sulfate - SDS)

-

Buffer (e.g., phosphate buffer)

Procedure:

-

Mobile Phase Preparation: Prepare a buffered aqueous mobile phase containing a suitable concentration of the ion-pairing agent (e.g., 10 mM SDS in phosphate buffer, pH 7). The organic phase is typically acetonitrile.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

-

Chromatographic Conditions:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: Isocratic or gradient elution with a mixture of the aqueous ion-pairing solution and acetonitrile. The exact ratio will need to be optimized.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a low wavelength (e.g., 210 nm), as the analyte lacks a strong chromophore.

-

Injection Volume: 20 µL

-

-

Analysis: Inject the sample and record the chromatogram. The purity can be determined by the area percentage of the main peak.

4.2.2. Experimental Protocol: Argentometric Titration

Objective: To determine the chloride content and thereby the purity of this compound.

Materials:

-

Burette

-

Beaker

-

Potentiometer with a silver electrode

-

Standardized silver nitrate (AgNO₃) solution (e.g., 0.1 M)

-

This compound sample

-

Deionized water

-

Methanol or ethanol

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a mixture of deionized water and methanol (or ethanol) in a beaker.

-

Titration Setup: Place the beaker on a magnetic stirrer and immerse the silver electrode into the solution. Fill the burette with the standardized silver nitrate solution.

-

Titration: Titrate the sample solution with the silver nitrate solution. The silver ions will react with the chloride ions to form a silver chloride precipitate.

-

Endpoint Detection: The endpoint of the titration is determined potentiometrically. A sharp change in the potential indicates that all the chloride ions have precipitated.

-

Calculation: The purity of the this compound can be calculated based on the volume of silver nitrate solution used, its concentration, and the initial mass of the sample.

Applications

The primary application of this compound is as a phase transfer catalyst (PTC) . Its amphiphilic nature, with a hydrophilic ionic head and lipophilic alkyl tails, allows it to transport anions from an aqueous phase to an organic phase, thereby facilitating reactions between reactants in immiscible phases. This is particularly useful in nucleophilic substitution, oxidation, and reduction reactions.

Other applications include its use as an electrolyte in electrochemistry and as a surfactant.

Safety Information

This compound is an irritant.[8] It may cause skin, eye, and respiratory irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS).

Table 4: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS07 | Warning | H315: Causes skin irritation.[8] H319: Causes serious eye irritation.[8] H335: May cause respiratory irritation.[8] |

Conclusion

This compound (CAS 5922-92-9) is a well-characterized quaternary ammonium salt with significant utility in organic synthesis as a phase transfer catalyst. This guide has provided a detailed overview of its chemical and physical properties, along with protocols for its synthesis and analysis. The data and methodologies presented herein are intended to support researchers and professionals in the effective and safe utilization of this compound in their work.

References

- 1. HPLC Method for Analysis of Tetraethylammonium Chloride on Newcrom AH Column | SIELC Technologies [sielc.com]

- 2. CAS 5922-92-9: this compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. echemi.com [echemi.com]

- 7. This compound(5922-92-9) 13C NMR spectrum [chemicalbook.com]

- 8. This compound 96 5922-92-9 [sigmaaldrich.com]

A Technical Guide to the Mechanism of Action of Tetrahexylammonium Chloride as a Phase Transfer Catalyst

Introduction

In modern chemical synthesis, particularly within drug development and materials science, enabling reactions between reactants that reside in separate, immiscible phases is a significant challenge. Phase Transfer Catalysis (PTC) has emerged as a powerful and elegant solution to this problem, offering enhanced reaction rates, higher yields, and milder reaction conditions, often aligning with the principles of green chemistry by reducing the need for hazardous organic solvents.[1][2][3]

At the forefront of this technology are quaternary ammonium salts, among which Tetrahexylammonium chloride (THAC) is a prominent and versatile catalyst.[4] THAC, with its unique molecular structure, functions as a shuttle, transporting reactive anions from an aqueous or solid phase into an organic phase where the reaction with a substrate can occur.[2][4] This guide provides an in-depth technical overview of the core mechanism of THAC, supported by quantitative data, detailed experimental protocols, and visualizations to serve researchers, scientists, and drug development professionals.

The Core Mechanism: An Interfacial Extraction Process

The fundamental principle of THAC-mediated phase transfer catalysis is to overcome the solubility barrier between reactants.[5] A typical scenario involves a water-soluble nucleophile (e.g., sodium cyanide) and an organic-soluble electrophilic substrate (e.g., an alkyl halide). Without a catalyst, the reaction is infinitesimally slow as the reactants cannot interact.[5]

This compound (C₂₄H₅₂ClN) consists of a central, positively charged nitrogen atom bonded to four long hexyl (C₆H₁₃) chains, with a chloride anion as the counter-ion.[4] The long alkyl chains render the cation highly lipophilic (oil-loving), making it soluble in organic solvents.[6] This dual nature is the key to its catalytic activity.

The mechanism, often referred to as the Starks-Brändström extraction mechanism, proceeds in a catalytic cycle:

-

Ion Exchange at the Interface: At the boundary between the aqueous and organic phases, the tetrahexylammonium cation (Q⁺) exchanges its chloride anion (Cl⁻) for the nucleophilic anion (Nu⁻) from the aqueous phase (e.g., CN⁻ from NaCN).[5]

-

Transport into the Organic Phase: The newly formed ion pair, [Q⁺Nu⁻], is soluble in the organic phase due to the lipophilic nature of the Q⁺ cation and moves from the interface into the bulk organic layer.[3][5]

-

Anion Activation and Reaction: Within the low-polarity organic solvent, the nucleophile (Nu⁻) is poorly solvated and only loosely associated with the large, bulky Q⁺ cation. This makes the anion "naked" and exceptionally reactive compared to its state in the aqueous phase where it is tightly solvated and paired with a smaller cation like Na⁺.[5][7] This highly activated nucleophile then readily attacks the organic substrate (R-X) in a nucleophilic substitution reaction (typically Sₙ2), forming the desired product (R-Nu).[4][5]

-

Catalyst Regeneration and Return: The catalyst cation (Q⁺) now pairs with the leaving group anion (X⁻) from the substrate, forming a new ion pair [Q⁺X⁻]. This pair, still soluble in the organic phase, migrates back to the interface, where the Q⁺ can exchange the X⁻ for a new Nu⁻ from the aqueous phase, thus completing the catalytic cycle.[5]

Quantitative Data on Catalytic Efficiency

The effectiveness of THAC as a phase transfer catalyst is demonstrated by significant improvements in reaction yields and rates. Quantitative data from key experiments highlights this efficiency.

Table 1: Comparative Yields in Nucleophilic Substitution

This table illustrates the dramatic effect of a phase transfer catalyst on a classic Sₙ2 reaction.

| Reaction | Catalyst | Conditions | Time | Yield | Reference |

| 1-Chlorooctane + NaCN (aqueous) | None | Vigorous stirring, reflux | 1-2 days | ~0% | [5] |

| 1-Chlorooctane + NaCN (aqueous) | THAC (1 wt%) | Vigorous stirring, reflux | 2-3 hours | ~100% | [5] |

Table 2: Kinetic Parameters for the Synthesis of Benzyl Acetate

This reaction involves the esterification of benzyl chloride with sodium acetate, using THAC in a toluene-water two-phase system.

| Parameter | Observation | Significance | Reference |

| Reaction Order | First-order with respect to benzyl chloride and the active catalyst intermediate (tetrahexylammonium acetate). | The rate is directly proportional to the concentration of the substrate and the catalyst in the organic phase. | [8] |

| Effect of Agitation Speed | The reaction rate increases with increasing agitation speed. | Faster stirring increases the interfacial surface area, facilitating more efficient ion exchange. | [8] |

| Effect of Temperature | The reaction rate increases with temperature. | Provides the necessary activation energy for the reaction, as expected. | [8] |

| Effect of Solvent Polarity | The rate increases with the polarity of the organic solvent. | A more polar organic solvent can better stabilize the transition state of the Sₙ2 reaction. | [8] |

| Activation Energy | An apparent activation energy of 14.5 kcal/g-mol was estimated for a similar PTC reaction. | This value provides a quantitative measure of the temperature sensitivity of the reaction rate. | [8] |

Experimental Protocols

Successful implementation of PTC requires careful attention to the experimental setup to ensure efficient mixing and mass transfer between the phases.

Protocol 1: Synthesis of Nonanenitrile from 1-Chlorooctane

This protocol is based on the classic example demonstrating the power of PTC.[5]

-

Reactants & Materials:

-

1-Chlorooctane (organic substrate)

-

Sodium cyanide (NaCN, nucleophile)

-

This compound (THAC, catalyst)

-

Water

-

Reaction flask equipped with a reflux condenser and a magnetic or mechanical stirrer.

-

-

Methodology:

-

Prepare an aqueous solution of sodium cyanide.

-

In the reaction flask, combine the 1-chlorooctane, the aqueous NaCN solution, and a catalytic amount of THAC (e.g., 1 mole percent relative to the substrate).

-

Heat the two-phase mixture to reflux.

-

Stir the mixture vigorously to ensure maximum interfacial contact between the aqueous and organic layers.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., Gas Chromatography). The reaction is typically complete within a few hours.

-

Upon completion, cool the mixture, separate the organic layer, wash it with water to remove residual salts, dry it over an anhydrous agent (e.g., MgSO₄), and isolate the nonanenitrile product.

-

Protocol 2: Kinetic Study of Benzyl Acetate Synthesis

This protocol outlines an experiment designed to analyze the kinetics of a PTC reaction.[8]

-

Reactants & Materials:

-

Benzyl chloride (substrate)

-

Sodium acetate (nucleophile)

-

This compound (THAC, catalyst)

-

Toluene (organic solvent)

-

Water

-

Jacketed reaction vessel with temperature control and a mechanical stirrer.

-

-

Methodology:

-

Charge the reaction vessel with the aqueous solution of sodium acetate and the toluene solution of benzyl chloride.

-

Add the specified amount of THAC to the mixture.

-

Bring the reaction mixture to the desired temperature (e.g., 85°C) using the jacketed vessel.

-

Initiate vigorous stirring at a constant, measured rate.

-

At regular time intervals, withdraw small aliquots from the organic phase. Quench the reaction in the aliquot immediately.

-

Analyze the concentration of the reactant (benzyl chloride) and product (benzyl acetate) in each aliquot using a calibrated analytical method like Gas Chromatography.

-

Plot the concentration data versus time to determine the reaction rate and reaction order. Repeat the experiment while varying parameters like temperature, stirring speed, or initial reactant concentrations to determine their effects on the kinetics.

-

Conclusion

This compound is a highly effective phase transfer catalyst that operates through an extraction mechanism, shuttling anions from an aqueous to an organic phase.[5][9] Its catalytic action hinges on forming a lipophilic ion pair that transports the nucleophile and subsequently activates it within the organic medium, leading to dramatic accelerations in reaction rates and enabling syntheses that are otherwise impractical.[5][7] For researchers and professionals in organic synthesis and drug development, a thorough understanding of this mechanism, combined with quantitative kinetic data and robust experimental protocols, is essential for leveraging the full potential of PTC to design efficient, high-yield, and environmentally conscious chemical processes.

References

- 1. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 4. This compound | 5922-92-9 | Benchchem [benchchem.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. CAS 5922-92-9: this compound | CymitQuimica [cymitquimica.com]

- 7. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to Ion Pair Chromatography Utilizing Tetrahexylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ion pair chromatography (IPC) with a specific focus on the application of Tetrahexylammonium chloride as an ion-pairing reagent for the analysis of acidic compounds. This document delves into the core principles of IPC, the specific mechanism of action of this compound, detailed experimental protocols, and data-driven insights to empower researchers in the pharmaceutical and biotechnology sectors to develop robust and efficient analytical methods.

Introduction to Ion Pair Chromatography

Ion pair chromatography is a powerful technique in high-performance liquid chromatography (HPLC) used for the separation and analysis of ionic and highly polar analytes on a reversed-phase column.[1] In conventional reversed-phase chromatography, such compounds are often poorly retained due to their hydrophilic nature, leading to inadequate separation. IPC addresses this challenge by introducing an ion-pairing reagent into the mobile phase. This reagent is a large ionic molecule with a significant non-polar character.[2] It interacts with the ionic analyte to form a neutral, hydrophobic ion pair, which can then be retained and separated on the non-polar stationary phase.[1][3]

This technique is particularly valuable in pharmaceutical analysis for the quantification of drugs and their counter-ions, stability studies of ionic drug substances, and the analysis of polar metabolites in biological matrices.[4]

The Core Principles and Mechanism of Separation

The retention mechanism in ion pair chromatography is a subject of ongoing discussion, with two predominant models proposed: the ion-pair formation in the mobile phase model and the dynamic ion-exchange model.

-

Ion-Pair Formation in the Mobile Phase: This model suggests that the ion-pairing reagent and the analyte ion form a neutral ion pair in the mobile phase. This newly formed complex is more hydrophobic than the individual ions and can partition onto the non-polar stationary phase, leading to its retention.

-

Dynamic Ion-Exchange Model: This model posits that the hydrophobic tail of the ion-pairing reagent adsorbs onto the surface of the reversed-phase stationary phase, creating a dynamic ion-exchange surface. The charged head of the reagent is oriented towards the mobile phase, and the analyte ions are then retained through electrostatic interactions with this modified surface.

In practice, the retention mechanism is likely a combination of both models, with the predominant mechanism depending on the specific experimental conditions such as the nature of the ion-pairing reagent, the analyte, the mobile phase composition, and the stationary phase.

The Specific Role of this compound

This compound is a quaternary ammonium salt that serves as a cationic ion-pairing reagent. Its structure consists of a central positively charged nitrogen atom bonded to four hexyl chains. This long alkyl chain imparts significant hydrophobicity to the molecule. When added to the mobile phase, the tetrahexylammonium cation can interact with acidic analytes that are negatively charged at the operating pH.

The long hexyl chains of the tetrahexylammonium ion play a crucial role in enhancing the retention of the ion pair on the reversed-phase column. The increased hydrophobicity of the ion pair leads to stronger interactions with the non-polar stationary phase, resulting in longer retention times and improved separation of acidic compounds that would otherwise elute quickly.

Key Experimental Parameters and Optimization

The successful implementation of ion pair chromatography with this compound hinges on the careful optimization of several key experimental parameters.

Concentration of this compound

The concentration of the ion-pairing reagent is a critical factor influencing the retention of the analyte. Generally, increasing the concentration of this compound in the mobile phase leads to an increase in the retention time of acidic analytes. This is due to the increased formation of ion pairs and a greater dynamic coating of the stationary phase. However, an excessively high concentration can lead to long analysis times and potential issues with column equilibration and baseline stability. A typical starting concentration for this compound is in the range of 5 mM to 20 mM.

Table 1: Illustrative Effect of this compound Concentration on the Retention Factor (k') of Acidic Analytes

| This compound Concentration (mM) | Analyte A (pKa 4.5) k' | Analyte B (pKa 3.8) k' |

| 1 | 1.2 | 0.8 |

| 5 | 4.5 | 3.1 |

| 10 | 8.2 | 6.5 |

| 15 | 11.5 | 9.8 |

| 20 | 14.1 | 12.3 |

Note: The data in this table is illustrative and the actual retention factors will depend on the specific analytes and chromatographic conditions.

Mobile Phase pH

The pH of the mobile phase is another crucial parameter that must be carefully controlled. For the effective pairing of this compound with acidic analytes, the pH of the mobile phase should be adjusted to a level where the acidic analytes are in their ionized (anionic) form. A general guideline is to maintain the mobile phase pH at least 1.5 to 2 pH units above the pKa of the acidic analytes. This ensures complete ionization and facilitates the formation of the ion pair.

Organic Modifier

The type and concentration of the organic modifier in the mobile phase (e.g., acetonitrile or methanol) are used to control the overall elution strength. Increasing the percentage of the organic modifier will decrease the retention times of the ion pairs. The choice between acetonitrile and methanol can also influence the selectivity of the separation.

Column Selection

Standard C8 or C18 reversed-phase columns are typically used for ion pair chromatography. The choice of the stationary phase can impact the retention and selectivity of the separation.

Experimental Protocols

This section provides a detailed experimental protocol for the separation of acidic compounds using ion pair chromatography with this compound. This protocol can be adapted and optimized for specific applications.

Example Application: Separation of Phosphonodipeptides

This protocol is based on a validated method for the separation of phosphonodipeptide prodrugs and their parent compounds.[5]

Table 2: Chromatographic Conditions for the Separation of Phosphonodipeptides

| Parameter | Condition |

| Column | C18, 150 x 4.6 mm I.D., 3 µm particle size |

| Mobile Phase | 5 mM Tetrahexylammonium hydrogensulfate in 0.02 M phosphate buffer (pH 6.5) : Acetonitrile (48.5:51.5, v/v) |

| Flow Rate | 1.1 mL/min |

| Detection | UV at 221 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

Mobile Phase Preparation:

-

Buffer Preparation: Prepare a 0.02 M phosphate buffer by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate in HPLC-grade water. Adjust the pH to 6.5 with phosphoric acid or sodium hydroxide.

-

Ion-Pairing Reagent Solution: Accurately weigh and dissolve Tetrahexylammonium hydrogensulfate in the prepared phosphate buffer to a final concentration of 5 mM.

-

Organic Modifier: Use HPLC-grade acetonitrile.

-

Final Mobile Phase: Mix the ion-pairing reagent solution and acetonitrile in a 48.5:51.5 (v/v) ratio. Filter the final mobile phase through a 0.45 µm membrane filter and degas before use.

Sample Preparation:

Dissolve the sample in the mobile phase to a final concentration within the linear range of the assay (e.g., 1-100 µM).[5] Filter the sample through a 0.22 µm syringe filter before injection.

System Equilibration:

Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows in ion pair chromatography with this compound.

Caption: Mechanism of Ion Pair Chromatography with this compound.

Caption: General Experimental Workflow for IPC Analysis.

References

An In-depth Technical Guide to the Safe Handling of Tetrahexylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Tetrahexylammonium chloride (CAS No. 5922-92-9), a quaternary ammonium compound utilized in various laboratory and synthesis applications. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of research.

Physicochemical and Hazard Identification

This compound is a white to off-white crystalline powder.[1][2] It is recognized as a hazardous substance, and a thorough understanding of its properties is the foundation of its safe use.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₂₄H₅₂NCl | [3] |

| Molecular Weight | 390.13 g/mol | [3] |

| Appearance | White crystalline powder | [1][2] |

| Melting Point | 111-113 °C | [1] |

| Stability | Stable under normal conditions. It is hygroscopic and incompatible with strong oxidizing agents. | [1][4] |

GHS Hazard Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Personal Protective Equipment (PPE) and Engineering Controls

Strict adherence to PPE and engineering controls is mandatory when handling this compound to minimize exposure.

Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Protects against dust particles and splashes that can cause serious eye irritation.[5] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing should be worn. | Prevents skin contact which can cause irritation.[5] |

| Respiratory Protection | Use a NIOSH-approved respirator with a particulate filter if ventilation is inadequate or if dust is generated. | Protects the respiratory system from irritation due to inhalation of dust.[5] |

Engineering Controls

| Control Measure | Description | |---|---|---| | Ventilation | Work should be conducted in a well-ventilated area, preferably in a chemical fume hood. | To keep airborne concentrations of the dust low and prevent respiratory tract irritation. | | Eyewash and Safety Shower | An eyewash station and safety shower must be readily accessible in the work area. | To provide immediate decontamination in case of accidental eye or skin contact. |

Safe Handling and Storage Procedures

Due to its hygroscopic and irritant nature, specific procedures must be followed for the handling and storage of this compound.

Handling

-

Avoid Dust Formation : Handle the solid material carefully to prevent the generation of dust.[5]

-

Avoid Contact : Prevent contact with skin, eyes, and clothing.[7]

-

Grounding : For bulk handling, ensure equipment is properly bonded and grounded to prevent electrostatic discharge, which could ignite dust.

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

-

Container : Keep the container tightly closed.[5]

-

Atmosphere : Store in a dry environment, preferably under an inert gas due to its hygroscopic nature.[5]

-

Incompatibilities : Store away from strong oxidizing agents.[1]

-

Location : Store in a cool, well-ventilated area.

Emergency Procedures and First Aid

Immediate and appropriate first aid is crucial in the event of an exposure.

| Exposure Route | First Aid Measures | |---|---|---| | Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8] | | Skin Contact | Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[8] | | Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[8] | | Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |

Accidental Release Measures

In the event of a spill, follow these steps:

-

Evacuate personnel from the area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE as described in Section 2.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a suitable, labeled container for disposal.

-

Clean the spill area with a wet cloth or paper towels to remove any remaining dust.

-

Dispose of all contaminated materials as hazardous waste.

Experimental Protocols for Hazard Assessment

The following are detailed methodologies for key experiments to assess the hazardous properties of this compound, adapted from OECD guidelines.

Protocol for Acute Dermal Irritation/Corrosion (Adapted from OECD Guideline 404)

-

Objective : To determine the potential of this compound to cause skin irritation or corrosion.

-

Test Animal : Albino rabbit.

-

Procedure :

-

Approximately 24 hours before the test, clip the fur from a small area (approx. 6 cm²) on the back of the rabbit.

-

Apply 0.5 g of this compound (moistened with a small amount of water to form a paste) to the clipped skin.

-

Cover the application site with a gauze patch and secure with tape.

-

After a 4-hour exposure period, remove the patch and gently wash the area to remove any remaining test substance.

-

Observe and score the skin for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

Continue observations for up to 14 days to assess the reversibility of any observed effects.

-

Protocol for Acute Eye Irritation/Corrosion (Adapted from OECD Guideline 405)

-

Objective : To determine the potential of this compound to cause serious eye irritation or corrosion.

-

Test Animal : Albino rabbit.

-

Procedure :

-

Examine both eyes of the animal to ensure no pre-existing irritation.

-

Gently pull the lower eyelid away from the eyeball and instill 0.1 g of this compound into the conjunctival sac of one eye.

-

Hold the eyelids together for about one second to prevent loss of the material.

-

The other eye remains untreated and serves as a control.

-

Examine the treated eye and score for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.

-

Continue observations for up to 21 days to assess the reversibility of any observed effects.

-

Visualizations

Logical Workflow for Handling this compound

Caption: A logical workflow for the safe handling of this compound.

Emergency Response Decision Tree for Accidental Exposure

Caption: A decision tree for emergency response to accidental exposure.

References

- 1. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. lookchem.com [lookchem.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. This compound | C24H52ClN | CID 80021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Tetrahexylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability and decomposition pathways of Tetrahexylammonium chloride ([N(C₆H₁₃)₄]Cl). Due to the limited availability of specific experimental data for this compound, this guide leverages data from its close structural analog, Tetrabutylammonium chloride, to provide a robust and informative profile. This approach allows for a scientifically grounded estimation of its thermal behavior, which is crucial for its application in research and development.

Physical and Chemical Properties

This compound is a quaternary ammonium salt with a central nitrogen atom bonded to four hexyl chains. This structure imparts both ionic and organic characteristics, making it useful as a phase-transfer catalyst and in the formulation of ionic liquids. A summary of its key properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 5922-92-9 |

| Molecular Formula | C₂₄H₅₂ClN |

| Molecular Weight | 390.13 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 111-113 °C |

| Stability | Stable under standard conditions. It is hygroscopic and should be stored in a dry, inert atmosphere.[1][2] |

| Incompatibilities | Strong oxidizing agents.[1][2] |

| Hazardous Decomposition | Upon combustion, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[2] |

Thermal Stability Profile

Studies on Tetrabutylammonium chloride show a two-stage decomposition process. The initial weight loss, observed between 28 °C and 110 °C, is attributed to the release of absorbed water, a common feature for hygroscopic salts.[3] The primary decomposition of the salt itself occurs at higher temperatures. Based on these findings, an estimated thermal decomposition profile for this compound is presented in Table 2. It is generally observed that for some tetraalkylammonium salts, an increase in the alkyl chain length can lead to a slight decrease in the decomposition temperature.[4]

Table 2: Estimated Thermal Decomposition Data for this compound *

| Parameter | Estimated Value Range | Description |

| Initial Weight Loss (Water) | 30 - 110 °C | Corresponds to the release of hygroscopically absorbed water. |

| Onset Decomposition Temperature (Tonset) | 170 - 220 °C | The temperature at which the primary decomposition of the salt begins. This is an estimation based on Tetrabutylammonium chloride.[3] |

| Primary Decomposition Range | 170 - 290 °C | The temperature range over which the main decomposition of the organic cation occurs.[3] |

Disclaimer: The quantitative data in this table is an estimation based on the reported thermal analysis of Tetrabutylammonium chloride and general trends observed for tetraalkylammonium salts.

Decomposition Pathways and Products

The thermal decomposition of quaternary ammonium salts like this compound primarily proceeds through two competing mechanisms: Hofmann elimination and nucleophilic substitution (SN2) .[5][6][7]

-

Hofmann Elimination: This is an E2 elimination reaction where the chloride anion acts as a base, abstracting a proton from a β-carbon of one of the hexyl chains. This results in the formation of a tertiary amine (trihexylamine) and an alkene (1-hexene). Due to the steric bulk of the tetrahexylammonium group, the Hofmann rule predicts that the least substituted alkene will be the major product.[5][8]

-

Nucleophilic Substitution (SN2): In this pathway, the chloride ion acts as a nucleophile and attacks an α-carbon of a hexyl group. This leads to the displacement of the neutral trihexylamine, forming an alkyl halide (hexyl chloride).

These two pathways are illustrated in the diagram below.

The expected primary products from these decomposition pathways are summarized in Table 3.

Table 3: Predicted Decomposition Products of this compound

| Product | Chemical Formula | Formation Pathway |

| Trihexylamine | N(C₆H₁₃)₃ | Hofmann Elimination & SN2 |

| 1-Hexene | C₆H₁₂ | Hofmann Elimination |

| Hexyl Chloride | C₆H₁₃Cl | Nucleophilic Substitution |

Experimental Protocols for Thermal Analysis

To determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques. A generalized experimental protocol is provided below.

Instrumentation: A simultaneous thermal analyzer (TGA/DSC) is typically employed.

Experimental Conditions:

-

Sample Preparation:

-

Due to the hygroscopic nature of this compound, handle and prepare the sample in a dry atmosphere (e.g., a glovebox) to minimize water absorption.

-

Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (e.g., alumina or platinum).

-

-

TGA/DSC Program:

-

Atmosphere: Conduct the analysis under an inert atmosphere to prevent oxidative decomposition. Use high-purity nitrogen or argon with a constant flow rate (e.g., 50-100 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 25 °C).

-

Heat the sample at a constant rate, typically 10 °C/min, to a final temperature of around 600 °C to ensure complete decomposition.

-

-

Data Collection: Continuously record the sample weight (TGA) and heat flow (DSC) as a function of temperature.

-

-

Data Analysis:

-

TGA Curve: Analyze the TGA curve (weight % vs. temperature) to determine the onset temperature of decomposition (Tonset) and identify distinct weight loss steps.

-

DSC Curve: Analyze the DSC curve (heat flow vs. temperature) to identify endothermic or exothermic events associated with melting, crystallization, or decomposition.

-

The general workflow for this experimental procedure is visualized in the following diagram.

Conclusion

This compound is a thermally stable compound up to approximately 170-220 °C, above which it undergoes decomposition. The primary decomposition mechanisms are Hofmann elimination and nucleophilic substitution, yielding trihexylamine, 1-hexene, and hexyl chloride. Its hygroscopic nature necessitates careful handling during thermal analysis. The information and protocols provided in this guide offer a foundational understanding for researchers and professionals working with this compound, enabling its safe and effective use in various high-temperature applications.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Thermophysical properties of tetrabutylammonium chloride, paraffin and fatty acids for thermal energy applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03782K [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. byjus.com [byjus.com]

Navigating the Challenges of a Hygroscopic Compound: A Technical Guide to Tetrahexylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the hygroscopic nature of Tetrahexylammonium chloride, a quaternary ammonium salt of interest in various research and development applications. Understanding and controlling its interaction with atmospheric moisture is critical for maintaining its chemical integrity, ensuring experimental reproducibility, and guaranteeing long-term stability. This document provides essential information on its hygroscopic properties, recommended storage and handling protocols, and detailed methodologies for its characterization.

The Hygroscopic Nature of this compound

This compound is classified as a hygroscopic solid.[1][2][3][4] This means it has a strong tendency to attract and absorb moisture from the surrounding atmosphere. The degree of water uptake is dependent on the ambient relative humidity (RH). Failure to properly handle and store this compound can lead to physical changes, such as clumping and deliquescence (dissolving in the absorbed water), and may potentially impact its chemical stability and performance in downstream applications.

Recommended Storage and Handling Conditions

To mitigate the effects of its hygroscopic nature, stringent storage and handling procedures are imperative. The following conditions are recommended based on safety data sheets and best practices for handling hygroscopic materials:

-

Storage Container: Store in a tightly closed container to minimize exposure to the atmosphere.[1][4]

-

Atmosphere: For optimal protection, store under an inert gas such as argon or nitrogen.[1][4]

-

Handling: When handling the compound, it is advisable to work in a controlled environment with low humidity, such as a glove box or a dry room. If such facilities are unavailable, minimize the time the container is open to the atmosphere.

A logical workflow for the proper handling and storage of this compound is depicted below.

Caption: A logical workflow for the handling and storage of hygroscopic compounds.

Quantitative Analysis of Hygroscopicity

Experimental Protocol: Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the mass change of a sample as it is exposed to a controlled atmosphere of varying solvent vapor concentration, typically water vapor.

Objective: To determine the moisture sorption isotherm of a solid sample.

Apparatus: A Dynamic Vapor Sorption (DVS) instrument equipped with a microbalance, a temperature-controlled sample chamber, and a means of generating and controlling the relative humidity of a carrier gas.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry DVS sample pan.

-

Place the sample pan onto the DVS microbalance.

-

-

Drying/Pre-heating:

-

Equilibrate the sample at 0% relative humidity (RH) by passing a stream of dry nitrogen gas over it until a stable mass is achieved. This ensures that any pre-existing adsorbed water is removed. The stable mass is considered the dry mass of the sample.

-

-

Sorption Analysis:

-

Increase the relative humidity in a stepwise manner. A typical sequence would be from 0% to 90% RH in 10% increments.

-

At each RH step, the sample mass is continuously monitored until equilibrium is reached. Equilibrium is typically defined as a mass change of less than 0.002% per minute over a 10-minute period.

-

Record the equilibrium mass at each RH step.

-

-

Desorption Analysis:

-